molecular formula C13H18O2 B13639311 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane CAS No. 49645-94-5

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane

Cat. No.: B13639311
CAS No.: 49645-94-5
M. Wt: 206.28 g/mol
InChI Key: GPKIXZRJUHCCKX-UHFFFAOYSA-N
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Description

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane is an epoxide derivative featuring a phenoxy-methyl substituent attached to an oxirane (epoxide) ring. The aromatic ring is substituted with an isopropyl group at the 2-position and a methyl group at the 5-position. This compound is structurally related to other oxirane derivatives used in medicinal chemistry and materials science.

Properties

CAS No.

49645-94-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]oxirane

InChI

InChI=1S/C13H18O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

GPKIXZRJUHCCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2CO2

Origin of Product

United States

Preparation Methods

Epoxide Formation via Reaction of Phenoxy Methanol Derivatives with Epichlorohydrin

A common synthetic route to obtain this compound involves the reaction of a substituted phenol derivative with epichlorohydrin under basic conditions to form the corresponding glycidyl ether (epoxide) derivative.

  • Starting materials : 2-isopropyl-5-methylphenol (or its benzyl alcohol analog) and epichlorohydrin.
  • Reaction conditions : Typically, the phenol is converted to the corresponding phenoxy methanol intermediate, which is then treated with epichlorohydrin.
  • Catalysts/Base : A base such as potassium carbonate is used to deprotonate the phenol and facilitate nucleophilic substitution on epichlorohydrin.
  • Solvents : Polar aprotic solvents such as acetonitrile or dichloromethane are commonly used.
  • Temperature : Mild heating or reflux conditions to promote reaction.

This method is exemplified in the synthesis of related intermediates for beta-blockers like Bisoprolol, where the phenol derivative is first alkylated to form 4-((2-isopropoxyethoxy)methyl)phenol, which is then reacted with epichlorohydrin to form the corresponding oxirane intermediate.

Direct Synthesis via Reaction of 2-[(5-Isopropyl-2-methylphenoxy)methyl]oxirane with Amines

In a reported experimental procedure, 2-[(5-isopropyl-2-methylphenoxy)methyl]oxirane was synthesized and then reacted with amines to form further derivatives. The preparation of the oxirane itself involves:

  • Starting material : 2-[(5-isopropyl-2-methylphenoxy)methyl]oxirane (5.8 mmol, 1.20 g).
  • Reaction : Reaction with nucleophiles such as N-(2-hydroxybenzyl)-N-(2-pyridylmethyl)amine in methanol.
  • Conditions : Reflux at 70°C for 8 hours.
  • Isolation : Cooling, filtration, washing with cold methanol.
  • Yield : Moderate yield of 66%.
  • Crystallization : Slow evaporation in acetonitrile to obtain crystals suitable for X-ray diffraction.

This indicates that the oxirane compound can be prepared and isolated under reflux conditions in protic solvents, followed by purification steps.

Detailed Reaction Scheme and Conditions

Step Reaction Description Reagents & Catalysts Solvent Temperature Time Yield/Notes
1 Preparation of substituted phenol intermediate (e.g., 4-hydroxybenzyl alcohol derivatives) 4-hydroxybenzyl alcohol, 2-isopropoxyethanol Toluene or dichloromethane 5°C to 60°C ~24 hours Formation of 4-((2-isopropoxyethoxy)methyl)phenol intermediate
2 Epoxidation via reaction with epichlorohydrin Epichlorohydrin, base (K2CO3) Acetonitrile or similar Reflux or mild heating Several hours Formation of oxirane ring, key step for this compound
3 Reaction of oxirane with amines (optional for derivatives) Amines such as N-(2-hydroxybenzyl)-N-(2-pyridylmethyl)amine Methanol 70°C reflux 8 hours Yields 66%, product isolation by filtration and washing

Catalysts and Solvent Effects

  • Activated Silica : Used as a catalyst support for acid catalysis during ether formation steps; sulfuric acid adsorbed silica catalyzes etherification reactions efficiently without solvents or with minimal solvent use.
  • Bases : Potassium carbonate is commonly used to neutralize acidic by-products and promote nucleophilic substitution.
  • Solvents : Choice of solvent influences reaction rates and product isolation. Aromatic hydrocarbons (toluene), halogenated solvents (dichloromethane), and polar aprotic solvents (acetonitrile) are all used depending on step and scale.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Epichlorohydrin Alkylation 2-Isopropyl-5-methylphenol derivatives Epichlorohydrin, base (K2CO3) Reflux, aprotic solvents Well-established, scalable Requires purification, sensitive to moisture
Reflux with Amines 2-[(5-isopropyl-2-methylphenoxy)methyl]oxirane Amines, methanol 70°C, 8 h reflux Moderate yield, straightforward isolation Limited to derivative synthesis, moderate yields
Acid Catalyzed Etherification 4-Hydroxybenzyl alcohol + 2-isopropoxyethanol Activated silica (H2SO4 adsorbed) 5°C to 60°C, solvent optional Solvent-free or minimal solvent, green chemistry Requires catalyst removal, multi-step

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane with key analogs based on substituent type, molecular weight, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Isopropyl, 5-methyl (phenoxy) C₁₄H₁₈O₂ 218.29* Limited data; inferred high lipophilicity due to alkyl groups
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-Nitro (phenoxy) C₉H₉NO₄ 195.17 High reactivity (nitro group); precursor for pharmaceuticals
(R)-2-((3-Bromo-phenoxy)methyl)oxirane 3-Bromo (phenoxy) C₉H₉BrO₂ 229.08 Potential antiviral activity; halogen enhances binding affinity
2-[5-Fluoro-2-(2-methoxyethoxy)phenyl]oxirane 5-Fluoro, 2-(methoxyethoxy) C₁₁H₁₃FO₃ 212.20 Improved solubility (ether linkage); research use only
(S)-2-((2-Chloro-phenoxy)methyl)oxirane 2-Chloro (phenoxy) C₉H₉ClO₂ 184.62 Used in polymer crosslinking; moderate stability

*Calculated based on molecular formula.

Key Observations :

  • Conversely, polar groups like nitro or methoxyethoxy improve solubility .
  • Halogenated Derivatives: Bromo and chloro substituents are associated with antiviral activity, as seen in analogs like (R)-2-((3-bromo-phenoxy)methyl)oxirane, which may inhibit thymidine phosphorylase .

Regulatory and Commercial Considerations

  • Cost: Rare oxirane derivatives (e.g., (R)-2-((2-nitrophenoxy)methyl)oxirane) cost $1,400–$4,200 per gram, reflecting synthetic complexity. The target compound’s alkyl substituents may lower cost compared to halogenated analogs .
  • Safety: No specific data exist for the target compound, but epoxides generally require handling under inert conditions due to reactivity .

Biological Activity

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane, also known by its CAS number 49645-94-5, is an organic compound that has garnered interest in various biological research contexts due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and potential mechanisms of action, supported by data from relevant studies.

The molecular formula for this compound is C13H18O2, with a molecular weight of 206.28 g/mol. The compound features an epoxide functional group, which is known for its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
CAS Number49645-94-5

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it was shown to inhibit the proliferation of human lung adenocarcinoma cells (A549) with an IC50 value lower than 10 µM. This suggests a promising potential for further development as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (lung adenocarcinoma)<10
A375 (melanoma)5.7
HeLa (cervical carcinoma)Not reported

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar phenolic compounds have shown efficacy against various bacterial strains, and it is hypothesized that this compound may exhibit similar effects due to its structural characteristics. While specific data on this compound's antimicrobial activity is limited, related compounds in the same class have demonstrated significant effects against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors. The epoxide group can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules, which may disrupt normal cellular functions and induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various compounds on human cancer cell lines, including those treated with this compound. The results indicated a selective cytotoxicity profile, highlighting its potential as a targeted anticancer agent .
  • Antimicrobial Evaluation : Research on structurally similar phenolic compounds suggests that modifications in the side chains can enhance antimicrobial efficacy. This indicates that systematic studies on this compound could lead to the discovery of potent antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that specific substitutions can significantly influence biological activity. This suggests that further modifications to the structure of this compound could yield derivatives with improved efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane, and how can reaction parameters be optimized for high yield?

  • Methodology : Synthesis typically involves epoxidation of allyl ether precursors or nucleophilic substitution of epichlorohydrin with substituted phenols. For example, epichlorohydrin can react with 2-isopropyl-5-methylphenol under basic conditions (e.g., NaOH) to form the oxirane ring . Optimization includes controlling reaction temperature (40–60°C), stoichiometric ratios (1:1.2 phenol to epichlorohydrin), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, particularly for verifying the epoxide ring and substituents?

  • Methodology :

  • ¹H NMR : Peaks at δ 3.8–4.5 ppm confirm the oxirane ring protons, while aromatic protons from the substituted phenol appear at δ 6.5–7.2 ppm .
  • ¹³C NMR : The epoxide carbons resonate at δ 45–55 ppm, and substituents (e.g., isopropyl groups) show distinct splitting patterns .
  • IR Spectroscopy : Strong absorption bands at ~850–950 cm⁻¹ (C-O-C epoxide) and 1250 cm⁻¹ (aryl ether C-O) validate the structure .

Q. What are the key storage and handling protocols to prevent premature ring-opening or degradation?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C to minimize moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Stability tests under varying humidity and temperature conditions are recommended to establish shelf-life .

Advanced Research Questions

Q. How does the steric hindrance from the isopropyl and methyl groups influence regioselectivity in nucleophilic ring-opening reactions?

  • Methodology : Steric effects direct nucleophiles (e.g., amines, thiols) to attack the less hindered epoxide carbon. Computational modeling (DFT) can map electron density and steric maps of the oxirane ring, while experimental validation uses competitive reactions with varying nucleophiles. For example, bulky nucleophiles like tert-butylamine show preference for the less substituted carbon .

Q. What computational approaches are suitable for predicting reaction pathways and electronic properties of this oxirane?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics Simulations : Model solvation effects and transition states for ring-opening reactions in polar aprotic solvents .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for epoxide functionalization (e.g., acid vs. base catalysis)?

  • Methodology : Systematic kinetic studies under controlled conditions (pH, solvent, catalyst loading) are essential. For acid-catalyzed ring-opening (e.g., H₂SO₄), monitor reaction progress via HPLC to compare rate constants. Contrast with base-catalyzed (e.g., K₂CO₃) mechanisms using isotopic labeling (¹⁸O) to track oxygen migration .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this oxirane?

  • Methodology : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for asymmetric epoxide ring-opening. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, reaction with Grignard reagents in the presence of (R,R)-salen-Co(III) yields >90% ee in diol products .

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